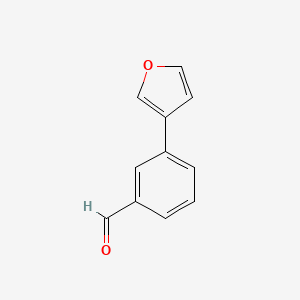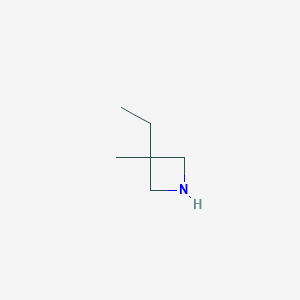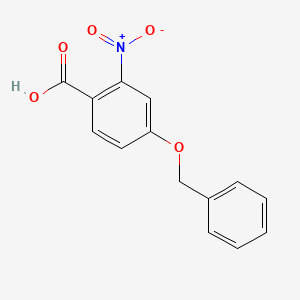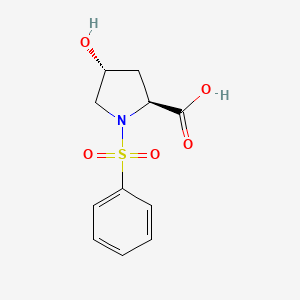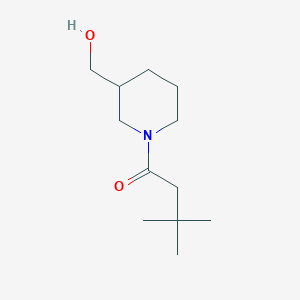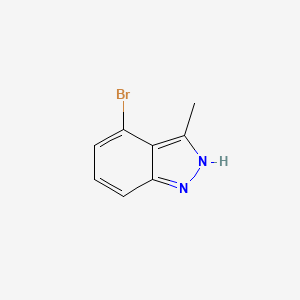
4-Bromo-3-methyl-1H-indazole
Übersicht
Beschreibung
4-Bromo-3-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . It has an empirical formula of C8H7BrN2 and a molecular weight of 211.06 .
Synthesis Analysis
Indazoles can be synthesized through various methods, including the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1n[nH]c2cccc(Br)c12 . The InChI code is 1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 341.4±22.0C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Bromo-3-methyl-1H-indazole, as part of the heterocyclic diazoles family, has been investigated for its inhibitive properties in the context of acidic iron corrosion. Research demonstrates its potential in reducing corrosion current and increasing charge-transfer resistance, suggesting its application as a corrosion inhibitor in acidic environments (Babić-Samardžija et al., 2005).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have shown significant inhibitory effects against α-glucosidase activity and have exhibited antioxidant potential. Some derivatives also demonstrated notable effects against breast cancer cells and reduced cytotoxicity in kidney cells, indicating their potential in cancer therapy (Mphahlele et al., 2020).
Structural and Molecular Studies
Studies on the molecular structure of biologically active nitroindazoles, including derivatives of this compound, have provided insights into their crystal structures and tautomeric forms. These findings are crucial for understanding the compound's biological activities and potential applications in drug design (Cabildo et al., 2011).
Antimicrobial Research
This compound has been evaluated for its antimicrobial properties. Its derivatives have shown significant potential as antimicrobial agents, with applications spanning from healthcare to agricultural industries (Köksal & Alım, 2018).
Synthetic Chemistry
In synthetic chemistry, this compound has been utilized as a precursor for the development of various substituted indazole derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Welch, Hanau, & Whalen, 1992).
Safety and Hazards
Zukünftige Richtungen
The medicinal properties of indazole have been explored for the treatment of various pathological conditions . A new series of 3-methyl-1H-indazole derivatives were designed via virtual screening and structure-based optimization for anticancer evaluation . The future directions for 4-Bromo-3-methyl-1H-indazole specifically are not explicitly mentioned in the search results.
Wirkmechanismus
Target of Action
4-Bromo-3-methyl-1H-indazole is a heterocyclic compound with a wide range of medicinal applications . It has been found to interact with several targets, including phosphoinositide 3-kinase δ (PI3Kδ) , CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk (SGK) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival. In particular, PI3Kδ is involved in the regulation of immune cell function, while CHK1 and CHK2 kinases are critical for cell cycle regulation and DNA damage response .
Mode of Action
It is known that indazole derivatives can act asselective inhibitors of their target proteins . By binding to these proteins, they can modulate their activity, leading to changes in the cellular processes that these proteins regulate . For instance, inhibition of PI3Kδ can suppress immune cell activation, while inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression and DNA damage response .
Biochemical Pathways
This compound can affect several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the PI3K/AKT/mTOR pathway by inhibiting PI3Kδ . This pathway is crucial for cell survival, growth, and proliferation. Moreover, by inhibiting CHK1 and CHK2 kinases, it can impact the DNA damage response pathway , which is essential for maintaining genomic stability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the cellular context. For instance, by inhibiting PI3Kδ, it can suppress immune cell activation, potentially leading to immunosuppressive effects . Similarly, by inhibiting CHK1 and CHK2 kinases, it can disrupt cell cycle progression and DNA damage response, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the cellular environment, such as the presence of other molecules that can interact with the compound, and external factors, such as temperature and pH
Eigenschaften
IUPAC Name |
4-bromo-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPNZDSBEQBVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657240 | |
| Record name | 4-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-73-5 | |
| Record name | 4-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
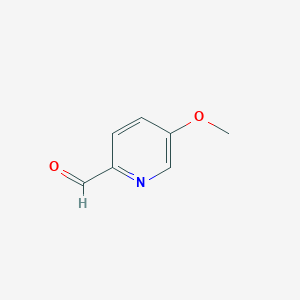


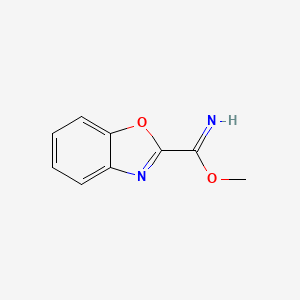

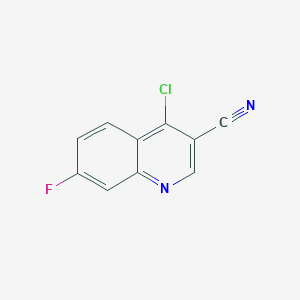
![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
